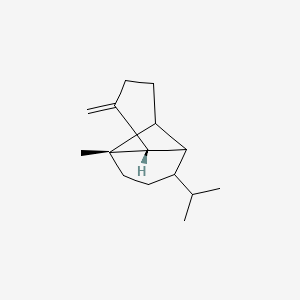
Deshydroxy Ticagrelor Acetonide Methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deshydroxy Ticagrelor Acetonide Methanesulfonate is a derivative of Ticagrelor, a well-known antiplatelet medication used primarily to reduce the risk of cardiovascular events in patients with acute coronary syndrome (ACS). This compound is a modified version of Ticagrelor, designed to enhance its pharmacological properties and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Deshydroxy Ticagrelor Acetonide Methanesulfonate involves several key steps, starting from the parent compound Ticagrelor. The process typically includes:
Deshydroxylation: Removal of hydroxyl groups from Ticagrelor.
Acetonide Formation: Introduction of an acetonide protecting group to stabilize the compound.
Methanesulfonation: Addition of a methanesulfonate group to enhance solubility and bioavailability.
Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used to carry out the reactions under controlled conditions.
Purification: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Quality Control: Rigorous testing is conducted to ensure the compound meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
Deshydroxy Ticagrelor Acetonide Methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing its efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Reactions are typically carried out under controlled temperature and pressure to ensure optimal results.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties.
Aplicaciones Científicas De Investigación
Deshydroxy Ticagrelor Acetonide Methanesulfonate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential as an antiplatelet agent with improved efficacy and reduced side effects.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
The mechanism of action of Deshydroxy Ticagrelor Acetonide Methanesulfonate involves its interaction with the P2Y12 receptor on platelets. By binding to this receptor, the compound inhibits adenosine diphosphate (ADP)-mediated platelet aggregation, reducing the risk of thrombotic events. The molecular targets and pathways involved include:
P2Y12 Receptor: The primary target for inhibiting platelet aggregation.
Adenosine Pathway: Modulation of adenosine levels to enhance cardiovascular protection.
Comparación Con Compuestos Similares
Deshydroxy Ticagrelor Acetonide Methanesulfonate can be compared with other similar compounds, such as:
Ticagrelor: The parent compound, known for its antiplatelet activity.
Clopidogrel: Another P2Y12 receptor antagonist with a different mechanism of action.
Prasugrel: A thienopyridine derivative with irreversible inhibition of the P2Y12 receptor.
The uniqueness of this compound lies in its modified structure, which offers potential advantages in terms of efficacy, bioavailability, and safety.
Propiedades
Fórmula molecular |
C27H34F2N6O6S2 |
|---|---|
Peso molecular |
640.7 g/mol |
Nombre IUPAC |
2-[[(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethyl methanesulfonate |
InChI |
InChI=1S/C27H34F2N6O6S2/c1-5-10-42-26-31-24(30-18-12-15(18)14-6-7-16(28)17(29)11-14)21-25(32-26)35(34-33-21)19-13-20(38-8-9-39-43(4,36)37)23-22(19)40-27(2,3)41-23/h6-7,11,15,18-20,22-23H,5,8-10,12-13H2,1-4H3,(H,30,31,32)/t15-,18+,19+,20-,22-,23+/m0/s1 |
Clave InChI |
OXFUUYKRJQXAJX-XDGUSUJASA-N |
SMILES isomérico |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@@H]4[C@H]3OC(O4)(C)C)OCCOS(=O)(=O)C)N[C@@H]5C[C@H]5C6=CC(=C(C=C6)F)F |
SMILES canónico |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)OCCOS(=O)(=O)C)NC5CC5C6=CC(=C(C=C6)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


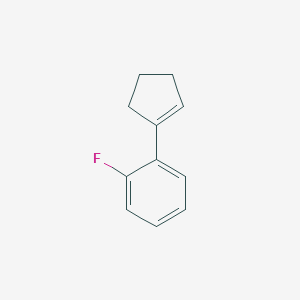
![N-[(1S,5R)-8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B13434091.png)
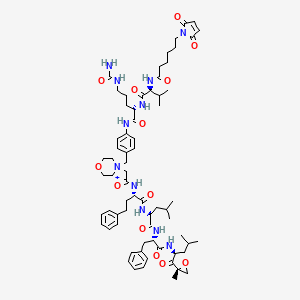





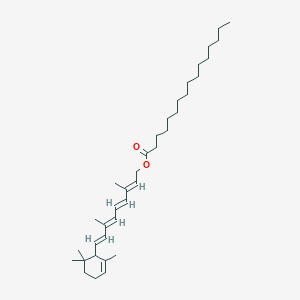

![1-[(2R)-1-hydroxybutan-2-yl]pyrrolidin-2-one](/img/structure/B13434136.png)
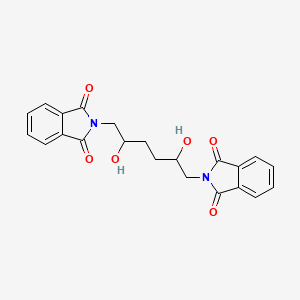
![[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] N-[(4S)-1-azabicyclo[2.2.1]heptane-3-carbonyl]carbamate;hydrochloride](/img/structure/B13434143.png)
